
1,3-Dibromo-1-phenylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-1-phenylpentan-2-one is an organic compound characterized by the presence of two bromine atoms and a phenyl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1-phenylpentan-2-one can be synthesized through the bromination of 1-phenylpentan-2-one. The reaction typically involves the use of bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . The reaction proceeds without the need for a catalyst or external oxidant, making it a straightforward process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient brominating agents and optimized reaction parameters is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-1-phenylpentan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpentanones, while reduction reactions can produce different alcohols or hydrocarbons.
Applications De Recherche Scientifique
1,3-Dibromo-1-phenylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-1-phenylpentan-2-one involves its reactivity with various molecular targets. The bromine atoms and the carbonyl group play crucial roles in its interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles to form new bonds and products. The specific pathways and targets depend on the context of its use in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dibromo-1-phenylpentane
- 2-Bromo-1-phenylpentan-1-one
- 1,3-Dibromo-2-phenylpropane
Uniqueness
1,3-Dibromo-1-phenylpentan-2-one is unique due to the specific positioning of the bromine atoms and the phenyl group on the pentanone backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine atoms and the carbonyl group allows for a wide range of chemical transformations and applications .
Propriétés
Numéro CAS |
64097-38-7 |
|---|---|
Formule moléculaire |
C11H12Br2O |
Poids moléculaire |
320.02 g/mol |
Nom IUPAC |
1,3-dibromo-1-phenylpentan-2-one |
InChI |
InChI=1S/C11H12Br2O/c1-2-9(12)11(14)10(13)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |
Clé InChI |
GRUICSVHUZMVMO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C(C1=CC=CC=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


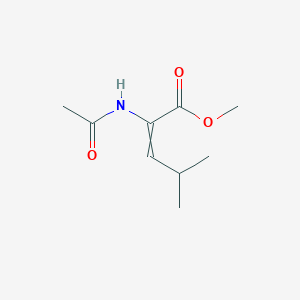

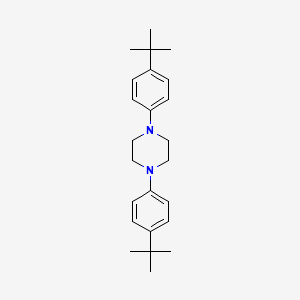
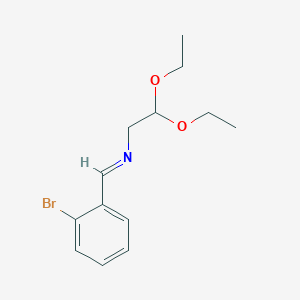
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
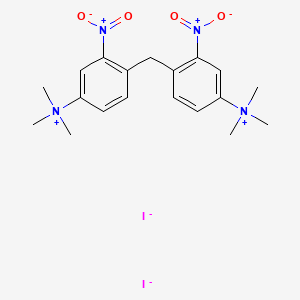
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)

phenylphosphanium](/img/structure/B14486400.png)


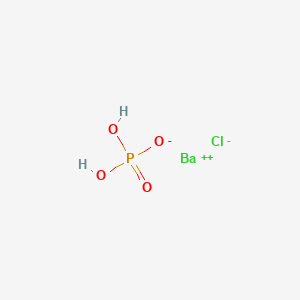
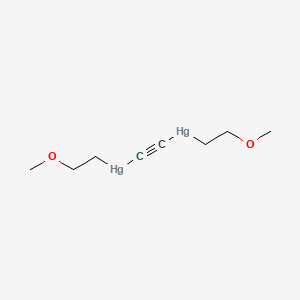
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)
